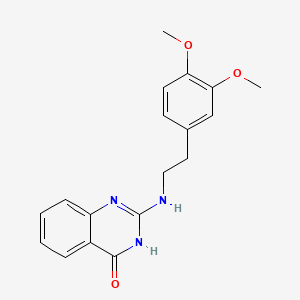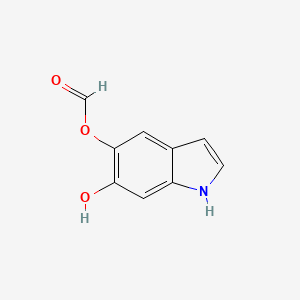![molecular formula C25H32O10 B12928708 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the family of macrocyclic ethers, specifically crown ethers, which are known for their ability to form stable complexes with various cations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo-24-crown-8 with a suitable carboxylating agent under anhydrous conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or alkanes .
科学的研究の応用
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its ability to act as a drug delivery agent due to its complexation properties.
Industry: Utilized in the development of sensors and separation processes for specific ions.
作用機序
The mechanism by which 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the macrocyclic ring. This complexation can facilitate the transport of ions across membranes or enhance the solubility of certain compounds .
類似化合物との比較
Similar Compounds
Dibenzo-18-crown-6: A smaller crown ether with similar complexation properties but different ion selectivity.
Dibenzo-30-crown-10: A larger crown ether with a higher affinity for larger cations.
Cryptands: Another class of macrocyclic compounds with similar complexation abilities but a more rigid structure.
Uniqueness
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group, which enhances its ability to form complexes with a wide range of cations and provides additional functionalization possibilities .
特性
分子式 |
C25H32O10 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene-14-carboxylic acid |
InChI |
InChI=1S/C25H32O10/c26-25(27)20-5-6-23-24(19-20)35-18-14-31-10-9-29-12-16-33-22-4-2-1-3-21(22)32-15-11-28-7-8-30-13-17-34-23/h1-6,19H,7-18H2,(H,26,27) |
InChIキー |
CKHMSLAWLMYHNK-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)C(=O)O)OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


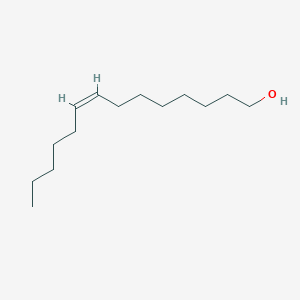
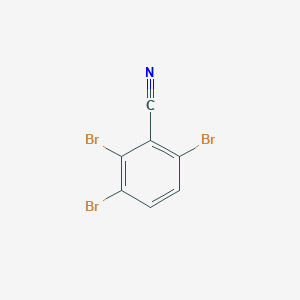
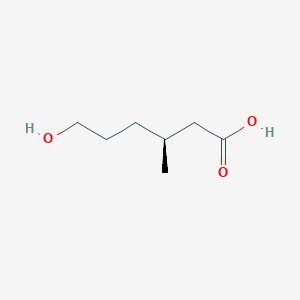

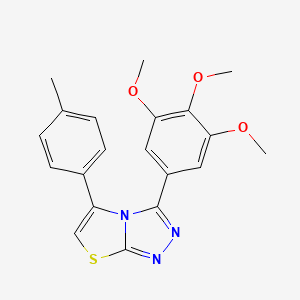
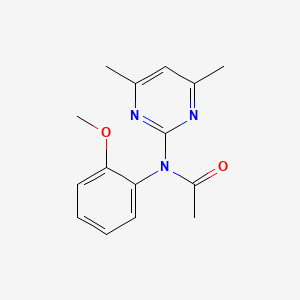

![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
